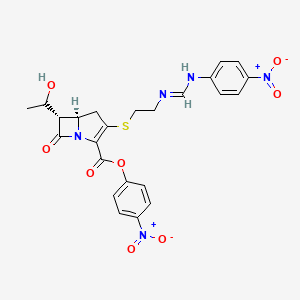

Bis protected imipenem

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

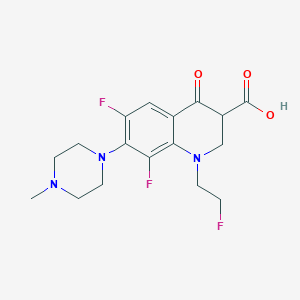

Bis protected imipenem is a derivative of imipenem, a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. Imipenem was the first carbapenem antibiotic developed and has been widely used to treat severe bacterial infections due to its high potency and broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The “bis protected” form refers to the chemical modification of imipenem to enhance its stability and efficacy.

Méthodes De Préparation

The synthesis of bis protected imipenem involves several steps, starting from thienamycin, a naturally occurring antibiotic produced by the bacterium Streptomyces cattleya. The process typically includes the protection of functional groups to prevent unwanted reactions, followed by the formation of the carbapenem ring system . Industrial production methods often involve the use of protecting groups such as tert-butyloxycarbonyl (BOC) to protect the amine functionalities during the synthesis .

Analyse Des Réactions Chimiques

Bis protected imipenem undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom in the thienamycin core.

Reduction: Reduction reactions can be used to remove protecting groups after the synthesis is complete.

Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, particularly in the formation of the carbapenem ring

Common reagents used in these reactions include phosphorohalidates, bases, and catalytic amounts of dialkylaminopyridine . The major products formed from these reactions are the protected intermediates, which are then deprotected to yield the final this compound.

Applications De Recherche Scientifique

Bis protected imipenem has several applications in scientific research:

Chemistry: It is used as a model compound to study the stability and reactivity of carbapenem antibiotics.

Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance to β-lactam antibiotics.

Medicine: It serves as a lead compound in the development of new antibiotics with improved stability and efficacy.

Industry: This compound is used in the pharmaceutical industry for the production of imipenem-based drugs

Mécanisme D'action

The mechanism of action of bis protected imipenem is similar to that of imipenem. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell. The protection of the imipenem molecule enhances its stability against β-lactamase enzymes produced by resistant bacteria .

Comparaison Avec Des Composés Similaires

Bis protected imipenem can be compared with other carbapenem antibiotics such as meropenem and ertapenem:

Ertapenem: Known for its longer half-life and once-daily dosing, making it more convenient for outpatient therapy.

The uniqueness of this compound lies in its enhanced stability and efficacy due to the chemical protection of its functional groups, which makes it a valuable compound in both research and clinical settings .

Propriétés

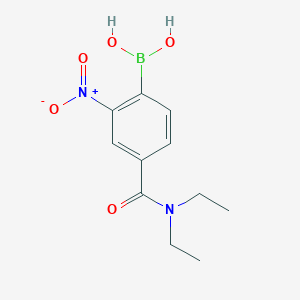

Formule moléculaire |

C24H23N5O8S |

|---|---|

Poids moléculaire |

541.5 g/mol |

Nom IUPAC |

(4-nitrophenyl) (5R,6S)-6-(1-hydroxyethyl)-3-[2-[(4-nitroanilino)methylideneamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C24H23N5O8S/c1-14(30)21-19-12-20(38-11-10-25-13-26-15-2-4-16(5-3-15)28(33)34)22(27(19)23(21)31)24(32)37-18-8-6-17(7-9-18)29(35)36/h2-9,13-14,19,21,30H,10-12H2,1H3,(H,25,26)/t14?,19-,21-/m1/s1 |

Clé InChI |

YDWAQCQEJLIZEJ-VDSOWTFZSA-N |

SMILES isomérique |

CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC4=CC=C(C=C4)[N+](=O)[O-])O |

SMILES canonique |

CC(C1C2CC(=C(N2C1=O)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC4=CC=C(C=C4)[N+](=O)[O-])O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)

![1-Oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B15288785.png)

![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)